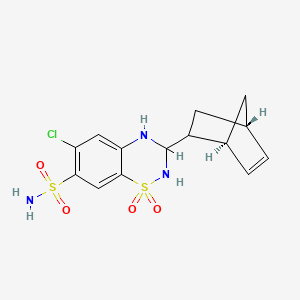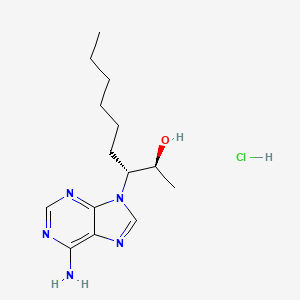
Fumonisin B1 from Fusarium moniliforme
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumonisin B1 is a mycotoxin produced primarily by the fungus Fusarium moniliforme. It is one of the most toxic members of the fumonisin family and has been found to contaminate various crops, particularly maize, rice, and wheat . Fumonisin B1 poses significant health risks to both humans and animals, causing diseases such as equine leukoencephalomalacia and porcine pulmonary edema . It was first isolated in 1988 by South African scientists from Fusarium moniliforme cultures .
準備方法
Synthetic Routes and Reaction Conditions: Fumonisin B1 is typically extracted from cultures of Fusarium moniliforme. The extraction process involves using solvents such as acetonitrile and water in a 50:50 ratio . The extract is then purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic procedures on columns like Unitary C18 and SB-CN . This method ensures high-purity fumonisin B1, with purities exceeding 96% .
Industrial Production Methods: Industrial production of fumonisin B1 involves large-scale fermentation of Fusarium moniliforme on maize or other suitable substrates. The fermentation process is carefully controlled to optimize the yield of fumonisin B1. Post-fermentation, the compound is extracted and purified using similar methods as described above .
化学反応の分析
Types of Reactions: Fumonisin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its structure and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize fumonisin B1.
Reduction: Reducing agents like sodium borohydride can be employed to reduce fumonisin B1.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fumonisin B1, which are useful for further biological and chemical studies .
科学的研究の応用
Fumonisin B1 has a wide range of applications in scientific research:
作用機序
Fumonisin B1 exerts its toxic effects primarily by inhibiting ceramide synthase, an enzyme crucial for sphingolipid biosynthesis . This inhibition disrupts sphingolipid metabolism, leading to the accumulation of sphinganine and other toxic metabolites . The disruption of sphingolipid metabolism triggers various cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and apoptosis . Additionally, fumonisin B1 activates mitogen-activated protein kinase (MAPK) pathways, contributing to its toxic effects .
類似化合物との比較
- Fumonisin B2
- Fumonisin B3
- Sphingosine
- Okadaic acid
Fumonisin B1’s unique mechanism of action and its significant impact on sphingolipid metabolism make it a valuable tool for scientific research and a critical target for food safety monitoring.
特性
IUPAC Name |
2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO15/c1-5-8-19(2)12-27(49-31(43)16-22(33(45)46)14-29(39)40)28(50-32(44)17-23(34(47)48)15-30(41)42)13-20(3)11-24(36)9-6-7-10-25(37)18-26(38)21(4)35/h19-28,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIYLYZFGAXYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7881348.png)

carbohydrazide](/img/structure/B7881364.png)

![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)


![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)

